L-Valyl-L-tyrosyl-D-valine
Description
Contextualization of Peptide Chemistry and Biology
Peptide chemistry involves the study of the synthesis, structure, and function of peptides. These molecules are formed by the joining of amino acids via peptide bonds, creating a chain that can range from just a few to fifty amino acids in length. nih.gov The specific sequence of amino acids dictates the peptide's unique three-dimensional structure and, consequently, its biological activity. nih.gov Researchers in this field utilize a variety of methods, including solid-phase peptide synthesis (SPPS), to create peptides with specific sequences and modifications. nhbs.com Understanding the chemical and structural properties of peptides is crucial for designing new molecules with desired functions for applications in medicine and biotechnology. wiley.comnhbs.com
Significance of Oligopeptides Incorporating D-Amino Acids in Molecular Design
While the vast majority of amino acids found in terrestrial life are in the L-configuration, the incorporation of their non-superimposable mirror images, D-amino acids, into peptide chains offers significant advantages in molecular design. biopharmaspec.com One of the most notable benefits is increased resistance to proteolytic degradation. biopharmaspec.comresearchgate.netnih.gov Enzymes that typically break down peptides are stereospecific and primarily recognize L-amino acids, making peptides containing D-amino acids more stable and extending their half-life in biological systems. biopharmaspec.commdpi.com This enhanced stability is a highly desirable trait for therapeutic peptides. mdpi.com Furthermore, the inclusion of D-amino acids can influence the peptide's secondary structure, such as promoting the formation of beta-turns, which can be crucial for biological activity and receptor binding. nih.gov The altered stereochemistry can also lead to changes in hydrophobicity and aggregation properties. researchgate.net
Foundational Principles of L-Valyl-L-tyrosyl-D-valine Research
The study of this compound is rooted in the fundamental principles of peptide chemistry and the unique properties conferred by the inclusion of a D-amino acid. Research into this specific tripeptide would investigate how the D-valine residue at the C-terminus influences its structure, stability, and potential interactions with biological targets compared to its all-L-amino acid counterpart, L-Valyl-L-tyrosyl-L-valine. The presence of the bulky, hydrophobic valine residues and the aromatic tyrosine residue are also key determinants of its physicochemical properties.
Rationale for In-Depth Academic Investigation of this compound and its Analogues
A thorough academic investigation of this compound and its analogues is warranted for several reasons. Understanding the precise structural and conformational changes induced by the D-valine substitution can provide valuable insights into the principles of peptide design. This knowledge can be applied to the development of novel peptides with improved pharmacokinetic properties, such as enhanced stability and bioavailability. Furthermore, exploring the biological activities of this peptide and its analogues could uncover new therapeutic leads. For instance, modifications of similar peptide structures have been explored for various applications, highlighting the potential for discovering novel functions. cymitquimica.combiosynth.com By systematically studying analogues where the position of the D-amino acid is altered or different amino acids are substituted, researchers can build a comprehensive understanding of the structure-activity relationships governing this class of peptides.
Data Tables
Table 1: Properties of L-Valyl-L-tyrosyl-L-valine (All-L Isomer)
| Property | Value | Source |
| CAS Registry Number | 17355-22-5 | cas.org |
| Molecular Formula | C₁₉H₂₉N₃O₅ | cas.org |
| Molecular Weight | 379.45 g/mol | cas.org |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid | cas.org |
Table 2: Properties of a Related Diastereomer, D-Valyl-L-tyrosyl-L-valine
| Property | Value | Source |
| CAS Registry Number | 64834-45-3 | nih.gov |
| Molecular Formula | C₁₉H₂₉N₃O₅ | nih.gov |
| Molecular Weight | 379.5 g/mol | nih.gov |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
64834-42-0 |
|---|---|
Molecular Formula |
C19H29N3O5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H29N3O5/c1-10(2)15(20)18(25)21-14(9-12-5-7-13(23)8-6-12)17(24)22-16(11(3)4)19(26)27/h5-8,10-11,14-16,23H,9,20H2,1-4H3,(H,21,25)(H,22,24)(H,26,27)/t14-,15-,16+/m0/s1 |
InChI Key |
ZNGPROMGGGFOAA-HRCADAONSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |
Origin of Product |
United States |
Chemical Synthesis Methodologies for L Valyl L Tyrosyl D Valine
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis (SPPS) stands as a cornerstone in the production of peptides, offering high efficiency and the potential for automation. americanlaboratory.com The general workflow involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. researchgate.net
Fmoc-Based SPPS Protocols for L-Valyl-L-tyrosyl-D-valine
The 9-fluorenylmethyloxycarbonyl (Fmoc) based strategy is a widely adopted method in modern SPPS due to its use of a base-labile Nα-protecting group, which allows for milder deprotection conditions compared to acid-labile groups. nih.govnih.gov The synthesis of this compound via Fmoc-SPPS would typically commence with the attachment of the C-terminal D-valine to a suitable resin, such as Wang or Rink amide resin. uci.edu
The synthesis cycle involves two main steps: the removal of the Fmoc group from the resin-bound amino acid to expose a free amine, and the subsequent coupling of the next Nα-Fmoc protected amino acid. uci.edu Deprotection is commonly achieved using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.gov For the coupling step, a variety of activating reagents can be employed to facilitate the formation of the peptide bond. A common and effective combination is the use of a coupling agent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in conjunction with an additive like HOBt (1-Hydroxybenzotriazole). americanlaboratory.comwikipedia.orgpeptide.com These reagents work to activate the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide. creative-peptides.com
The synthesis of this compound would proceed by first loading Fmoc-D-valine onto the resin. chemimpex.com Following Fmoc deprotection, Fmoc-L-tyrosine(tBu)-OH would be coupled, with the tert-butyl (tBu) group protecting the hydroxyl function of the tyrosine side chain. After another deprotection step, Fmoc-L-valine-OH would be added to complete the tripeptide sequence. Finally, the peptide is cleaved from the resin and the side-chain protecting group is removed, typically using a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA) and scavengers to prevent side reactions. peptide.comthermofisher.compeptide.com
Table 1: Example Fmoc-SPPS Protocol for this compound
| Step | Reagents and Conditions | Purpose |
| Resin Loading | Fmoc-D-Val-OH, DIC, DMAP, Wang Resin in DMF | Anchoring the C-terminal amino acid to the solid support. |
| Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group from the N-terminus. |
| Coupling 1 | Fmoc-L-Tyr(tBu)-OH, HCTU, HOBt, DIPEA in DMF | Coupling of the second amino acid (Tyrosine). |
| Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group. |
| Coupling 2 | Fmoc-L-Val-OH, HCTU, HOBt, DIPEA in DMF | Coupling of the N-terminal amino acid (Valine). |
| Final Deprotection | 20% Piperidine in DMF | Removal of the final Fmoc group. |
| Cleavage | TFA/H₂O/TIS (95:2.5:2.5) | Cleavage of the peptide from the resin and removal of the Tyr side-chain protecting group. |
Boc-Based SPPS Methodologies
The tert-butyloxycarbonyl (Boc) protecting group strategy represents an alternative to Fmoc-based synthesis. masterorganicchemistry.com In this approach, the Nα-Boc group is removed with a moderately strong acid, such as TFA, while the side-chain protecting groups and the linkage to the resin are typically cleaved with a stronger acid, like hydrofluoric acid (HF), at the end of the synthesis. masterorganicchemistry.com
For the synthesis of this compound using Boc chemistry, the process would begin with the attachment of Boc-D-valine to a resin like Merrifield resin. The iterative cycle would involve deprotection with TFA, neutralization with a base like diisopropylethylamine (DIEA), and then coupling of the next Boc-protected amino acid, for instance, Boc-L-tyrosine(Bzl)-OH, where the tyrosine side chain is protected by a benzyl (B1604629) group. The final amino acid, Boc-L-valine, would be coupled similarly. The final cleavage and deprotection would be accomplished with a strong acid.
Table 2: Comparison of Fmoc and Boc SPPS Strategies
| Feature | Fmoc-Based SPPS | Boc-Based SPPS |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., TFA in DCM) |
| Final Cleavage | Acid-labile (e.g., TFA) | Strong acid-labile (e.g., HF) |
| Advantages | Milder deprotection conditions, orthogonal protection schemes. nih.gov | Historically well-established. |
| Disadvantages | Potential for side reactions like aspartimide formation with certain sequences. nih.gov | Requires handling of hazardous strong acids like HF. |
Addressing Challenges in the Synthesis of Hydrophobic and Stereochemically Complex Peptide Sequences
The synthesis of this compound presents challenges due to its hydrophobic nature, which can lead to peptide aggregation on the solid support, hindering reaction efficiency. nih.gov The presence of a D-amino acid also introduces stereochemical complexity that must be carefully managed to avoid racemization. nih.gov
Strategies to mitigate aggregation include the use of specialized resins, such as those with polyethylene (B3416737) glycol (PEG) linkers, which can improve solvation of the growing peptide chain. google.com The choice of solvents and additives during coupling is also critical. Chaotropic agents and solvents like N-methylpyrrolidone (NMP) can help disrupt secondary structures that lead to aggregation. nih.gov
The incorporation of D-amino acids like D-valine is generally straightforward using the corresponding protected building block, such as Fmoc-D-valine. chemimpex.com However, care must be taken during the activation and coupling steps to minimize the risk of epimerization, especially for the amino acid being coupled. The use of coupling reagents known to suppress racemization, such as those based on HOBt or its derivatives, is crucial. peptide.com
Regioselective Coupling Strategies for Tripeptide Formation
Regioselective coupling is fundamental to peptide synthesis to ensure that the peptide bond forms between the correct amino and carboxyl groups. In SPPS, this is inherently controlled by the use of protecting groups. The Nα-amino group is temporarily protected (e.g., with Fmoc or Boc), while the Cα-carboxyl group is activated for coupling. Side chains with reactive functional groups, like the hydroxyl group of tyrosine, are protected with "permanent" protecting groups that are only removed during the final cleavage step. jocpr.com This strategy ensures that the peptide chain is elongated in a specific, predetermined sequence. The regioselectivity in forming this compound is therefore achieved by the systematic and controlled deprotection and coupling steps inherent to the SPPS methodology. acs.org
Solution-Phase Peptide Synthesis (LPPS) Techniques
While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to produce on a solid support. nih.govbrieflands.com
Segment Condensation Approaches
A powerful strategy within LPPS is segment condensation, where smaller, pre-synthesized peptide fragments are coupled together. nih.govresearchgate.net This convergent approach can be more efficient for the synthesis of longer peptides. For this compound, a segment condensation strategy could involve the synthesis of two dipeptide fragments, for example, L-Valyl-L-tyrosine and D-valine, or a dipeptide and a single amino acid.
For instance, the dipeptide Boc-L-Val-L-Tyr-OH could be synthesized and then coupled with H-D-Val-OR (where R is a suitable protecting group for the carboxylic acid). This requires the activation of the C-terminal carboxyl group of the dipeptide, which carries a higher risk of racemization. The use of racemization-suppressing coupling reagents is therefore of utmost importance in this step.
Table 3: Illustrative Segment Condensation Route
| Fragment 1 | Fragment 2 | Coupling Method | Key Considerations |
| Boc-L-Val-L-Tyr-OH | H-D-Val-OMe | DCC/HOBt or HATU/HOAt | Activation of the dipeptide's C-terminus risks epimerization of the tyrosine residue. |
| Boc-L-Val-OH | H-L-Tyr-D-Val-OMe | EDC/HOAt | Synthesis of the H-L-Tyr-D-Val-OMe dipeptide fragment would be required first. |
Stepwise Elongation Methodologies
The synthesis of this compound is often achieved through stepwise elongation, a fundamental strategy in peptide chemistry. This method involves the sequential addition of amino acids to a growing peptide chain. Both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) can be employed, each with distinct advantages. formulationbio.com
In SPPS, the C-terminal amino acid, in this case, D-valine, is anchored to a solid support resin. lcms.cz The synthesis proceeds by the iterative deprotection of the N-terminal protecting group and subsequent coupling of the next N-protected amino acid, L-tyrosine, followed by L-valine. Common protecting groups for the α-amino function include Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl). google.com The choice of coupling reagents is critical to ensure efficient amide bond formation and minimize side reactions. A variety of phosphonium (B103445) and uronium-based reagents are widely used as activators. researchgate.net The mechanism of these reagents often involves the formation of a highly reactive acyloxyphosphonium or acyluronium intermediate, which readily reacts with the free amino group of the resin-bound peptide. researchgate.net
Liquid-phase peptide synthesis, while more traditional, offers scalability and allows for purification of intermediates at each step. researchgate.net The general principles remain the same: protection of functional groups, activation of the carboxyl group, and formation of the peptide bond. researchgate.net
The incorporation of a D-amino acid, such as D-valine, is a critical consideration. formulationbio.com The synthesis requires the use of the corresponding D-amino acid derivative, which is commercially available or can be synthesized. The presence of the D-amino acid can influence the peptide's secondary structure and its resistance to enzymatic degradation. formulationbio.com
Table 1: Key Steps in Solid-Phase Stepwise Elongation of this compound
| Step | Description | Key Reagents/Conditions |
| 1. Resin Loading | The C-terminal amino acid, Fmoc-D-valine, is attached to a solid support resin. | D-Valine, activating agent, resin (e.g., Wang, Rink amide) |
| 2. Deprotection | The Fmoc protecting group is removed from the N-terminus of D-valine. | Piperidine in a suitable solvent (e.g., DMF) |
| 3. Coupling | The next amino acid, Fmoc-L-tyrosine(tBu)-OH, is coupled to the deprotected D-valine. | Coupling reagents (e.g., HBTU, HATU), base (e.g., DIPEA) |
| 4. Deprotection | The Fmoc group is removed from the N-terminus of the L-tyrosyl-D-valine dipeptide. | Piperidine in a suitable solvent |
| 5. Coupling | The final amino acid, Fmoc-L-valine-OH, is coupled to the growing peptide chain. | Coupling reagents, base |
| 6. Final Deprotection & Cleavage | The N-terminal Fmoc group and all side-chain protecting groups are removed, and the peptide is cleaved from the resin. | Cleavage cocktail (e.g., TFA, water, scavengers) |
Chemoenzymatic and Stereoselective Synthesis of Constituent D-Amino Acid Building Blocks
The synthesis of optically pure D-amino acids, such as D-valine, is a crucial prerequisite for the synthesis of peptides like this compound. Chemoenzymatic methods have emerged as powerful and environmentally friendly alternatives to traditional chemical synthesis. researchgate.net These methods often exhibit high stereoselectivity, yielding D-amino acids with excellent enantiomeric purity. nih.gov
One notable approach involves the use of D-amino acid dehydrogenases. nih.gov These enzymes can catalyze the reductive amination of a corresponding α-keto acid, in this case, α-ketoisovalerate, to produce D-valine. nih.govnih.gov This one-step synthesis is highly desirable due to the low cost of the starting materials. nih.gov Researchers have successfully engineered broad-range and highly stereoselective D-amino acid dehydrogenases through directed evolution, expanding their substrate specificity to include branched-chain amino acids like valine. nih.gov
Another established chemoenzymatic route is the hydantoinase process. mdpi.comresearchgate.net This method starts with a racemic mixture of 5-substituted hydantoins, such as D,L-5-isopropylhydantoin, and utilizes a D-hydantoinase and a D-carbamoylase to achieve a dynamic kinetic resolution, producing D-valine with high conversion rates. mdpi.comresearchgate.net
Furthermore, chemoenzymatic deracemization strategies have been developed. For instance, a cyclohexylamine (B46788) oxidase (CHAO) variant has been engineered to exhibit high catalytic efficiency for the deracemization of racemic valine ethyl ester, yielding D-valine with high optical purity. researchgate.net The use of enzymes in organic solvents has also been explored for the incorporation of D-amino acids into peptides. acs.orgrsc.org
Table 2: Comparison of Chemoenzymatic Methods for D-Valine Synthesis
| Method | Key Enzyme(s) | Starting Material | Key Advantages |
| D-Amino Acid Dehydrogenase | D-amino acid dehydrogenase | α-Ketoisovalerate, Ammonia | One-step synthesis, low-cost starting materials, high stereoselectivity. nih.govnih.gov |
| Hydantoinase Process | D-Hydantoinase, D-Carbamoylase | D,L-5-Isopropylhydantoin | High conversion yields, established industrial process. mdpi.comresearchgate.net |
| Chemoenzymatic Deracemization | Cyclohexylamine Oxidase (CHAO) variant | Racemic valine ethyl ester | High optical purity, environmentally friendly. researchgate.net |
Advanced Purification and Analytical Verification Techniques for Synthetic this compound
Following synthesis, the crude this compound product contains various impurities, necessitating robust purification and analytical verification procedures to ensure the desired purity and identity. bachem.com
Purification:
The standard and most common method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.combio-works.com This technique separates the target peptide from impurities based on differences in hydrophobicity. phmethods.net The crude peptide mixture is loaded onto a C18-modified silica (B1680970) stationary phase, and a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is used for elution. bachem.compeptide.com Fractions are collected and analyzed by analytical HPLC, and those containing the pure peptide are pooled and lyophilized. bachem.com
For larger scale purifications, alternative methods like flash chromatography can be employed as a preliminary cleanup step to reduce the burden on the more expensive preparative HPLC columns. biotage.com Ion-exchange chromatography can also be used as an orthogonal purification step, separating molecules based on charge rather than hydrophobicity. bio-works.com
Analytical Verification:
A combination of analytical techniques is crucial to confirm the identity and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final product. nih.gov A sharp, single peak at the expected retention time indicates a high degree of purity.
Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for confirming the molecular weight of the peptide. nih.gov Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) provide accurate mass determination. wikipedia.orgcreative-proteomics.comTandem Mass Spectrometry (MS/MS) is further used to verify the amino acid sequence by fragmenting the peptide and analyzing the resulting fragment ions. creative-proteomics.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about the peptide in solution. nih.govnmims.edu One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY and TOCSY, can confirm the presence and connectivity of the amino acid residues. acs.orgtricliniclabs.com NMR is also a powerful tool for chiral identification and assessing the three-dimensional conformation of the peptide. acs.orgbruker.com
Amino Acid Analysis (AAA): This technique confirms the amino acid composition of the peptide by hydrolyzing it into its constituent amino acids and quantifying them. vicihealthsciences.combiosynth.com This verifies that the correct amino acids are present in the correct ratios.
Table 3: Analytical Techniques for this compound Verification
| Technique | Information Provided |
| Analytical HPLC | Purity assessment, retention time. nih.gov |
| Mass Spectrometry (MS) | Molecular weight confirmation. nih.gov |
| Tandem MS (MS/MS) | Amino acid sequence verification. creative-proteomics.comnih.gov |
| NMR Spectroscopy | Structural elucidation, conformational analysis, chiral identification. nih.govnmims.edubruker.com |
| Amino Acid Analysis (AAA) | Amino acid composition and ratio. vicihealthsciences.combiosynth.com |
Enzymatic and Metabolic Stability of L Valyl L Tyrosyl D Valine
Resistance to Proteolytic Degradation
The primary advantage of incorporating D-amino acids into peptide sequences is the enhanced resistance to proteolytic enzymes, which are crucial for the breakdown of proteins and peptides in living organisms.
Proteases, the enzymes responsible for peptide bond hydrolysis, exhibit a high degree of stereospecificity, meaning they are configured to recognize and cleave peptide bonds formed between L-amino acids, which are the common building blocks of naturally occurring proteins. The introduction of a D-amino acid, the enantiomer (or mirror image) of the L-form, disrupts this recognition. The peptide bonds formed by D-amino acids are significantly more resistant to cleavage by common proteases.
In the case of L-Valyl-L-tyrosyl-D-valine, the D-valine residue is located at the C-terminus. This position is critical for providing resistance against carboxypeptidases, which are enzymes that cleave peptide bonds from the carboxyl (C-terminal) end of a peptide chain. The stereochemistry of the C-terminal D-valine prevents it from fitting into the active site of these enzymes, thus protecting the entire peptide from this degradation pathway.
While the C-terminus is protected, the internal peptide bond between L-Valine and L-Tyrosine remains a theoretical cleavage site for endopeptidases (enzymes that cleave within the peptide chain). For instance, chymotrypsin (B1334515) is a protease that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). thermofisher.comlibretexts.org However, the efficiency of such enzymes can be significantly influenced by the amino acids adjacent to the cleavage site (the P1' position). expasy.orgexpasy.org The presence of a D-amino acid (D-Valine) at the P1' position relative to the L-Tyrosine residue is known to sterically hinder or block the action of chymotrypsin, thereby protecting the internal bond as well. expasy.org
The inherent resistance to proteases conferred by D-amino acids translates to significantly enhanced stability in complex biological environments that mimic physiological conditions, such as human serum, plasma, and cell lysates. pnas.orgnih.gov While direct stability data for this compound is not extensively published, studies on analogous peptides demonstrate this principle clearly.
Peptides containing D-amino acids, particularly at the termini, show remarkable resistance to degradation in human serum and lysosomal preparations. pnas.org For example, adding just one D-amino acid to the C-terminus of a peptide can improve stability, while adding two can render a peptide completely stable in 50% human serum for the duration of an assay. Similarly, prodrugs containing bulky aromatic dipeptides, such as 5′-l-phenylalanyl-l-tyrosyl-floxuridine, have demonstrated high stability in cell homogenates. acs.orgmdpi.com Simple modifications like N-terminal acetylation or using a β-amino acid can also significantly reduce non-specific degradation by cells. nih.gov This collective evidence strongly suggests that this compound would exhibit high stability in plasma, serum, and cell lysate environments.
| Peptide/Prodrug Type | Biological Medium | Observed Stability | Reference |
| Peptides with C-terminal D-amino acids | 50% Human Serum | Completely stable for the duration of the assay. | |
| Peptide with N- and C-terminal D-amino acids | Diluted Human Serum & Lysosomal Preparations | High resistance to proteolytic degradation. | pnas.org |
| 5′-l-phenylalanyl-l-tyrosyl-floxuridine | Caco-2 Cell Homogenate | Half-life of 43.1 ± 1.5 min, showing significant stability and slower activation compared to other prodrugs. | acs.org |
| 5′-d-valyl-gemcitabine | Caco-2 Cell Homogenate | Half-life of > 240 min, demonstrating very high stability. | mdpi.com |
| Peptides with N-terminal amines | Cell Culture with hMSCs | Almost completely degraded within 48 hours. | nih.gov |
| Peptides with N-terminal acetylation | Cell Culture with hMSCs | Significantly reduced degradation compared to unmodified peptides. | nih.gov |
This table presents data for analogous compounds to illustrate the expected stability of peptides containing D-amino acids or similar motifs.
Due to the high intrinsic stability conferred by the D-valine residue, specific proteases capable of efficiently degrading intact this compound are not readily identified in literature. The resistance is multi-faceted:
Carboxypeptidases : These enzymes, which cleave the C-terminal amino acid, are effectively blocked by the unnatural stereochemistry of D-valine.
Endopeptidases : The most likely internal cleavage site would be after the L-tyrosine residue, a preferred target for chymotrypsin . libretexts.org However, chymotrypsin's activity is highly dependent on the amino acid in the P1' position (immediately C-terminal to the cleaved bond). expasy.org In this peptide, the P1' position is occupied by D-valine. Proline in the P1' position is known to almost completely block cleavage, and while data on D-amino acids is less complete, the significant steric deviation from an L-amino acid strongly suggests that cleavage would be severely inhibited, if not completely blocked. expasy.orgexpasy.org
Therefore, it is unlikely that common proteases can efficiently hydrolyze this compound.
In Vitro Stability in Biological Mimicking Environments (e.g., cell lysates, plasma surrogates)
Interaction with D-Amino Acid Oxidases and Related Enzymes
In mammals, the catabolism of free D-amino acids is primarily handled by the FAD-containing flavoenzyme D-amino acid oxidase (DAO). frontiersin.orgplos.org DAO catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide. plos.org Human DAO has a broad substrate specificity, with a preference for bulky and hydrophobic D-amino acids, but it does not act on acidic D-amino acids. frontiersin.org
Crucially, the substrate for DAO is a free D-amino acid. The enzyme is not known to act on D-amino acid residues that are part of a peptide chain. Therefore, the intact tripeptide this compound would not be a substrate for D-amino acid oxidase. For the D-valine residue to be metabolized by DAO, it would first need to be liberated from the peptide by hydrolysis of the Tyr-D-Val peptide bond, a process that is itself highly unlikely due to the aforementioned resistance to proteases.
Mechanisms of Enzyme-Catalyzed Bioconversion and Activation
Given its high stability, this compound is not expected to undergo significant enzyme-catalyzed bioconversion or activation on its own. Its primary role in a pharmacological context is often as a promoiety in prodrug design, where it is attached to a parent drug to improve its properties, and its stability is a key feature.
Thymidine (B127349) phosphorylase (TP) is an enzyme involved in nucleoside metabolism. It catalyzes the reversible phosphorolysis of thymidine, deoxyuridine, and their analogues (such as the anticancer drug floxuridine) by cleaving the glycosidic bond. acs.orgnih.gov This enzyme does not act on peptide bonds and therefore has no direct degradative activity on the this compound peptide itself.
However, the stability of peptide-drug conjugates against TP is a critical factor in prodrug design, particularly for nucleoside analogues. Attaching a peptide promoiety to the 5' position of a nucleoside like floxuridine (B1672851) can sterically hinder the access of thymidine phosphorylase to the glycosidic bond, thus protecting the drug from premature degradation into less active metabolites like 5-fluorouracil. nih.gov Studies on various amino acid and dipeptide prodrugs of floxuridine have shown that they are significantly more resistant to degradation by thymidine phosphorylase than the parent drug. acs.orgnih.gov For instance, dipeptide prodrugs with bulky aromatic promoieties exhibit exceptional stability.
| Compound | Enzyme | Half-life (t1/2) | Fold Increase in Stability vs. Floxuridine | Reference |
| Floxuridine | Thymidine Phosphorylase | ~13 min | 1x | acs.orgnih.gov |
| 5′-l-isoleucyl-floxuridine | Thymidine Phosphorylase | > 500 min | > 38x | nih.gov |
| 5′-l-phenylalanyl-l-tyrosyl-floxuridine | Thymidine Phosphorylase | > 500 min | > 38x | nih.gov |
| 5′-l-valyl-gemcitabine | Thymidine Phosphorylase | > 120 min | > 10x (vs. Gemcitabine) | mdpi.com |
| 5′-d-valyl-gemcitabine | Thymidine Phosphorylase | > 120 min | > 10x (vs. Gemcitabine) | mdpi.com |
This table demonstrates the protective effect of peptide promoieties on nucleoside drugs against thymidine phosphorylase. Data for floxuridine and gemcitabine (B846) prodrugs are shown.
This demonstrates that while this compound does not interact with thymidine phosphorylase, its use as a promoiety could confer substantial metabolic stability to a linked nucleoside drug.
Assessment of Stability against Cytidine (B196190) Deaminase
Cytidine deaminase (CDA) is an enzyme involved in pyrimidine (B1678525) metabolism, responsible for scavenging and converting cytidine and deoxycytidine into uridine (B1682114) monophosphate (UMP). mdpi.com This enzymatic action is also a critical factor in the metabolism of certain chemotherapeutic agents that are cytosine nucleoside analogs, as deamination by CDA can lead to their inactivation. mdpi.com Therefore, assessing the stability of peptide-based compounds against CDA is crucial for determining their potential metabolic fate and efficacy.
Research into the stability of dipeptide prodrugs has shown that they can exhibit significant resistance to enzymatic degradation. mdpi.comnih.gov Studies on various amino acid and dipeptide monoester prodrugs of the anticancer drug gemcitabine revealed that they were considerably resistant to deamination by CDA. mdpi.comnih.gov In these studies, the dipeptide and amino acid prodrugs were found to be at least 15-fold more stable than the parent drug, gemcitabine, when exposed to CDA. mdpi.com
Notably, a dipeptide prodrug with a structure similar to the L-Valyl-L-tyrosyl moiety, 5′-L-phenylalanyl-L-tyrosyl-gemcitabine, demonstrated superior resistance to metabolic degradation by CDA. mdpi.com Its stability was such that its half-life exceeded 120 minutes in the presence of the enzyme. mdpi.com This enhanced stability suggests that the presence of bulky aromatic amino acids, such as tyrosine and phenylalanine, may protect against enzyme-catalyzed hydrolysis. nih.gov This resistance to deamination is a key attribute that could contribute to prolonged systemic circulation. nih.gov
The table below, derived from studies on gemcitabine and its prodrugs, illustrates the comparative stability against cytidine deaminase.
Table 1: Stability of Gemcitabine and Prodrugs against Cytidine Deaminase
| Compound | Half-Life (t½, min) | Degradation Rate Constant (k, min⁻¹) |
|---|---|---|
| Gemcitabine | 8.3 ± 0.6 | 0.083 ± 0.006 |
| 5′-L-phenylalanyl-L-tyrosyl-gemcitabine | > 120 | Not Determined |
| 5′-L-valyl-gemcitabine | > 120 | Not Determined |
| 5′-D-valyl-gemcitabine | > 120 | Not Determined |
Data derived from studies conducted at 37°C in the presence of cytidine deaminase. mdpi.com
Oxidative Crosslinking Mechanisms of Tyrosyl- and Valyl-Containing Peptides
The formation of covalent crosslinks in peptides is a significant process that can alter their structure and function. encyclopedia.pub This can occur intentionally in biological systems or as a result of exposure to oxidative conditions. encyclopedia.pub The amino acid residues within a peptide, such as tyrosine and valine, exhibit different susceptibilities and mechanisms regarding oxidative transformations.
The phenolic side chain of tyrosine is a primary target for oxidative reactions. helsinki.fi A key mechanism is the enzyme-mediated, one-electron oxidation of the tyrosine residue to form a tyrosyl radical. encyclopedia.pubnih.gov Enzymes such as myeloperoxidase and horseradish peroxidase can catalyze this reaction, often using hydrogen peroxide as a substrate. nih.govresearchgate.net Once formed, these highly reactive tyrosyl radicals can undergo radical-radical coupling to form stable, covalent crosslinks. encyclopedia.pubnih.gov The most common product of this coupling is o,o'-dityrosine, which links two tyrosine residues, resulting in either intramolecular (within the same molecule) or intermolecular (between different molecules) crosslinks. encyclopedia.pubnih.gov This dityrosine (B1219331) formation is a hallmark of oxidatively modified proteins and can be initiated by various means beyond peroxidases, including interactions with redox-active metal complexes and photolysis. rsc.org
Table 2: Catalysts and Initiators of Tyrosine Crosslinking
| Catalyst/Initiator | Mechanism/Type | Resulting Product |
|---|---|---|
| Myeloperoxidase/H₂O₂ | Enzymatic Oxidation | Dityrosine nih.govscispace.com |
| Horseradish Peroxidase | Enzymatic Oxidation | Dityrosine researchgate.net |
| Tyrosinase | Enzymatic Oxidation | Ortho-quinone, leading to crosslinks rsc.org |
| Metal-Catalyzed Oxidation (MCO) | Fenton Chemistry (Fe²⁺/Cu²⁺) | Dityrosine, Trityrosine, DOPA helsinki.fi |
| Electrochemical Oxidation | Electrochemical Reaction | Phenoxonium group formation rsc.org |
This table summarizes various methods known to induce oxidative modifications and crosslinking of tyrosine residues.
In contrast to the aromatic and reactive nature of the tyrosine side chain, the valine residue possesses an aliphatic side chain. This structure does not typically participate in the radical-coupling crosslinking reactions seen with tyrosine. However, valine residues within peptides are not inert to oxidation. They can undergo oxidation through different mechanisms, such as those involving mitochondrial enzymes in the branched-chain amino acid oxidation pathway. nih.gov For instance, the oxidation of valine involves enzymes like isobutyryl-CoA dehydrogenase. nih.gov While this pathway leads to catabolism rather than crosslinking, it demonstrates the biological oxidation of valine. Fructosyl-valine, a glycated form, can undergo enzymatic oxidation by fructosyl-amino acid oxidase, which regenerates free valine and produces hydrogen peroxide. This highlights that while valine does not form crosslinks in the same manner as tyrosine, it is susceptible to specific enzymatic oxidative processes.
Structure Activity Relationship Sar Studies and Rational Peptide Design
Elucidation of Stereochemical Effects (L vs. D) on Functional Properties
The stereochemistry of amino acids within a peptide sequence is a critical determinant of its three-dimensional structure and, consequently, its functional properties. While proteins are ribosomally synthesized using exclusively L-amino acids, the incorporation of D-amino acids is a key strategy in peptide drug design. nih.govlibretexts.org The presence of a D-valine residue at the C-terminus of L-Valyl-L-tyrosyl-D-valine introduces significant changes compared to its all-L counterpart.
One of the most significant advantages of incorporating D-amino acids is the enhanced stability against enzymatic degradation. mdpi.com Peptidases, the enzymes that break down peptides, are stereospecific and primarily recognize L-amino acid sequences. By swapping an L-amino acid for its D-enantiomer, the peptide becomes resistant to proteolysis, which can substantially increase its in-vivo half-life. mdpi.commdpi.com
Table 1: Comparative Properties of L/D vs. L/L Peptides
| Property | All-L-Amino Acid Peptide | D-Amino Acid-Containing Peptide | Rationale |
|---|---|---|---|
| Proteolytic Stability | Susceptible to degradation by proteases. | Generally resistant to proteolysis. | Proteases are stereospecific for L-amino acids. mdpi.com |
| Conformation | Adopts native peptide backbone geometry. | Induces local conformational changes, can promote specific turns. | Altered stereochemistry forces different backbone torsion angles. vulcanchem.comresearchgate.net |
| Biological Activity | Standard biological activity. | Can be enhanced, reduced, or altered. | Activity depends on the specific 3D conformation required for target interaction. nih.gov |
| Immunogenicity | Can be immunogenic. | Often less immunogenic. | Less likely to be processed and presented by antigen-presenting cells. |
| Half-life | Typically short in vivo. | Typically extended in vivo. | Increased resistance to enzymatic degradation. mdpi.com |
Contribution of Valine and Tyrosine Residues to Peptide Activity and Specificity
Valine (Val): As a non-polar, aliphatic amino acid, valine's branched side chain plays a crucial role in the peptide's hydrophobic character. numberanalytics.com This hydrophobicity is often essential for binding to target proteins, as valine can participate in non-polar interactions within hydrophobic pockets of a receptor or enzyme active site. numberanalytics.com The presence of valine, particularly at the N-terminus, can increase the peptide's affinity for lipid phases, facilitating access to membrane-bound targets or enhancing antioxidant activity. mdpi.com The branched structure also imposes steric constraints that can influence the peptide's flexibility and conformational dynamics. numberanalytics.com
Tyrosine (Tyr): Tyrosine is an aromatic amino acid with a phenolic hydroxyl group. This unique structure allows it to participate in a wide range of interactions. nih.gov The aromatic ring can engage in π-π stacking with other aromatic residues in a target protein, a key interaction for binding affinity and specificity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical connections that stabilize the peptide-target complex. nih.gov Furthermore, tyrosine is a redox-active amino acid and is often implicated in the antioxidant properties of peptides. mdpi.comimrpress.com Studies have also shown that interactions between tyrosine and hydrophobic residues like valine can have a stabilizing effect on helical structures when appropriately spaced. researchgate.net
Table 2: Functional Contributions of Valine and Tyrosine Residues
| Residue | Key Side Chain Feature | Primary Contribution to Peptide Activity | Type of Interaction |
|---|---|---|---|
| Valine (V) | Branched, non-polar alkyl group | Hydrophobicity, structural stability, steric bulk | Hydrophobic interactions, Van der Waals forces |
| Tyrosine (Y) | Aromatic ring with a hydroxyl group | Binding specificity, structural conformation, antioxidant activity | π-π stacking, hydrogen bonding, redox reactions |
Design Principles for this compound Mimetics and Analogues
Peptidomimetics are compounds designed to mimic the essential features of a peptide but with modified structures to improve drug-like properties such as stability, bioavailability, and potency. sigmaaldrich.combenthamscience.com The design of mimetics and analogues of this compound follows several key principles aimed at retaining the crucial pharmacophoric elements (the valine and tyrosine side chains and their spatial arrangement) while enhancing therapeutic potential.
A primary strategy in peptidomimetic design is the substitution of natural amino acids with non-natural ones. nih.govnih.gov Aza-amino acids, in which the α-carbon is replaced by a nitrogen atom, are particularly useful. researchgate.net This substitution fundamentally alters the peptide backbone, conferring several advantages:
Enhanced Proteolytic Stability: The aza-peptide bond is not recognized by proteases, making aza-peptides highly resistant to enzymatic degradation. researchgate.net
Conformational Constraint: The substitution of a Cα with a nitrogen atom imposes significant local conformational restrictions. nih.gov This can be used to lock the peptide into a specific, biologically active conformation, such as a β-turn, which can increase binding affinity by reducing the entropic penalty of binding. nih.govcapes.gov.br
Modulated Hydrogen Bonding: The nitrogen atom in the aza-residue alters the hydrogen bonding capacity of the backbone, which can be exploited to fine-tune interactions within the peptide or with its target. nih.gov
The systematic replacement of each amino acid in a peptide with its aza-counterpart, a technique known as an "aza-scan," can be used to probe the conformational requirements for biological activity. researchgate.net
Table 3: Comparison of Standard Peptides and Aza-Peptides
| Feature | Standard Peptide | Aza-Peptide |
|---|---|---|
| Backbone Structure | -NH-CHR-CO- | -NH-NR-CO- |
| Protease Resistance | Low | High researchgate.net |
| Conformational Flexibility | Relatively high | Restricted; prone to forming turns nih.govcapes.gov.br |
| Synthesis | Standard solid-phase peptide synthesis (SPPS) | Requires specialized synthetic methods researchgate.netcapes.gov.br |
| Application | Therapeutic leads, research tools | Stabilized therapeutic leads, conformational probes researchgate.net |
Prodrug strategies are employed to overcome poor pharmacokinetic properties, such as low solubility or poor membrane permeability. Dipeptide-based prodrugs are particularly effective because they can hijack natural transport and enzymatic systems. csic.esnih.gov For a tripeptide like this compound, fragments or dipeptide motifs could be used in several prodrug designs:
Enzyme-Activated Prodrugs: A dipeptide promoiety, often with a Proline residue at the C-terminus (e.g., Xaa-Pro), can be attached to a drug. This conjugate can be specifically recognized and cleaved by the enzyme Dipeptidyl Peptidase IV (DPP IV/CD26), which is present in plasma and on the surface of various cells, to release the active drug. csic.es The N-terminus of the dipeptide must be free for the enzyme to recognize it as a substrate. csic.es
Transporter-Targeted Prodrugs: Dipeptides can be used to target peptide transporters like PEPT1, which are highly expressed in the intestine and are responsible for the absorption of dietary di- and tripeptides. nih.gov By attaching a dipeptide such as Valyl-isoleucine to a poorly absorbed drug, the resulting prodrug becomes a substrate for PEPT1, facilitating its transport across the intestinal epithelium and improving oral bioavailability. nih.govresearchgate.net This strategy effectively bypasses efflux pumps that might otherwise expel the drug. nih.gov
Intramolecular Cyclization (Self-Activation): A dipeptide linker attached to a drug can be designed to undergo spontaneous, non-enzymatic intramolecular cyclization to form a stable diketopiperazine (DKP). This reaction cleaves the bond connecting the linker to the drug, releasing the active compound. The rate of this self-cleavage can be tuned by modifying the amino acids in the dipeptide linker. google.com
Table 4: Mechanistic Strategies for Dipeptide-Based Prodrugs
| Strategy | Mechanism | Key Component(s) | Example Application |
|---|---|---|---|
| Enzyme Activation | Specific cleavage of a promoiety by an enzyme. | Dipeptide substrate for an enzyme like DPP IV/CD26. | Improving solubility and enabling targeted release. csic.es |
| Transporter Targeting | Hijacking of influx transporters. | Dipeptide recognized by PEPT1 or other transporters. | Enhancing oral absorption of poorly permeable drugs. nih.govresearchgate.net |
| Self-Activation | Intramolecular cyclization and drug release. | Dipeptide linker that forms a diketopiperazine (DKP). | Controlled, non-enzymatic release of the active drug. google.com |
Incorporation of Non-Natural Amino Acids (e.g., Aza-Amino Acids) for Enhanced Stability and Conformational Constraint
Quantitative Structure-Activity Relationship (QSAR) Analysis for Peptide Libraries
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org For peptide libraries, including analogues of this compound, QSAR is a powerful tool for predicting the activity of new sequences without the need for exhaustive synthesis and testing. mdpi.com
The QSAR process for peptides involves several key steps:
Data Set Generation: A library of peptides with diverse sequences and their experimentally measured biological activities is compiled. This forms the training set for the model. ubc.ca
Descriptor Calculation: The structure of each peptide is converted into a set of numerical descriptors. These can include physicochemical properties of the amino acids (e.g., hydrophobicity, size, charge) or descriptors that encode the entire sequence information. mdpi.comresearchgate.net
Model Building: Statistical methods, such as partial least squares (PLS) or support vector machines (SVR), are used to create a mathematical model that correlates the descriptors (structure) with the activity. ubc.caresearchgate.net
Model Validation: The model's predictive power is rigorously tested using both internal cross-validation and an external test set of peptides that were not used in model creation. acs.org
Application: Once validated, the QSAR model can be used to screen virtual libraries of new peptides to identify candidates with potentially high activity, thus guiding rational design and prioritizing synthetic efforts. mdpi.com
Table 5: Steps in a Peptide QSAR Study
| Step | Description | Key Considerations |
|---|---|---|
| 1. Data Collection | Compile a set of peptides with known structures and biological activities. | Data quality and diversity are crucial for a robust model. |
| 2. Descriptor Generation | Characterize peptide structures using numerical values (e.g., amino acid indices, 3D properties). | Descriptors should capture the structural variations relevant to activity. researchgate.net |
| 3. Feature Selection | Identify the most relevant descriptors that contribute to the activity. | Reduces model complexity and prevents overfitting. researchgate.net |
| 4. Model Development | Use statistical algorithms to correlate descriptors with activity. | Choice of algorithm (e.g., PLS, SVR, MLR) depends on the data. ubc.ca |
| 5. Model Validation | Assess the model's accuracy and predictive ability. | Must include rigorous internal and external validation. acs.org |
| 6. Prediction | Use the validated model to predict the activity of new, untested peptides. | Guides the design of new, potentially more potent analogues. |
Scaffold-Based Design and Optimization for Targeting Specific Biomolecules
Scaffold-based design is a strategy where the key interacting residues of a peptide are grafted onto a structurally stable molecular framework, or scaffold. mdpi.com This approach aims to present the pharmacophoric side chains in the precise three-dimensional orientation required for high-affinity binding to a biological target, while minimizing the conformational flexibility of the parent peptide. prismbiolab.com
For this compound, the valine and tyrosine side chains would be positioned on a scaffold to mimic their bioactive conformation. Several types of scaffolds can be used:
Cyclic Peptides: Cyclization is a common method to constrain a peptide's conformation. A computational "anchor extension" approach can be used, where a known binding fragment (the anchor) is extended and cyclized to create a potent inhibitor. bakerlab.org
Natural Product Scaffolds: Highly constrained and stable natural frameworks, such as cyclotides, can be used. These plant-derived micro-proteins provide a robust scaffold onto which active peptide loops can be grafted to create novel therapeutics with improved stability. mdpi.com
Non-Peptidic Scaffolds: Synthetic organic molecules can be designed to mimic the secondary structure (e.g., β-turn or α-helix) that a peptide adopts upon binding. These scaffolds present the critical amino acid side chains while replacing the degradable peptide backbone. prismbiolab.com
Protein Scaffolds: Larger proteins or domains can be engineered to display a specific peptide sequence, constraining it and potentially improving its properties. nih.gov
The design process often involves computational modeling to select a suitable scaffold and to determine the optimal attachment points and orientation of the side chains to maximize interaction with the target biomolecule. bakerlab.orgnih.gov
Table 6: Comparison of Scaffold-Based Design Strategies
| Scaffold Type | Description | Advantages | Disadvantages |
|---|---|---|---|
| Cyclic Peptide | The peptide's own backbone is cyclized head-to-tail or via side chains. | Reduced flexibility, increased stability, potentially improved permeability. bakerlab.org | Synthesis can be complex; ring size and composition are critical. |
| Cyclotide | A natural, highly stable, Cys-rich cyclic peptide framework. | Exceptional proteolytic and thermal stability; can be cell-permeable. mdpi.com | Can be challenging to synthesize and correctly fold. |
| Non-Peptidic | A synthetic organic molecule that mimics a peptide's secondary structure. | High stability, improved oral bioavailability, novel intellectual property. prismbiolab.com | Design can be difficult; may not perfectly mimic the native peptide's interactions. benthamscience.com |
| Protein Scaffold | A stable protein domain used to present the active peptide sequence. | High stability, can be produced recombinantly. nih.gov | Large size may limit applications; potential for immunogenicity. |
Mechanistic Investigations in Cellular and Enzymatic Systems in Vitro
Interactions with Aminoacyl-tRNA Synthetases (AARSs) and Translational Fidelity
Valyl-tRNA synthetase (ValRS) is a critical enzyme that ensures the fidelity of protein synthesis by accurately attaching valine to its corresponding transfer RNA (tRNA), tRNAVal. aars.online This process is highly selective, and ValRS employs a "double-sieve" mechanism to discriminate against incorrect amino acids, particularly the structurally similar L-threonine and the larger L-isoleucine. researchgate.netuab.edu
The first sieve operates at the aminoacylation site, also known as the synthetic site. This site accommodates L-valine but sterically excludes the larger L-isoleucine. researchgate.netuab.edu However, the smaller and isosteric L-threonine can fit into this site and be incorrectly activated to form threonyl-adenylate (Thr-AMP). uab.edu
To correct this error, ValRS utilizes a second sieve, a distinct editing domain. nih.govebi.ac.uk This editing domain is responsible for hydrolyzing the misacylated Thr-tRNAVal in a process called post-transfer editing. nih.govnih.gov The 3'-end of the misacylated tRNAVal translocates from the synthetic site to the editing site, a distance that can be as large as 40 Å. researchgate.net The editing site has a specific pocket that recognizes the γ-hydroxyl group of threonine, a feature absent in valine. nih.gov This recognition allows the enzyme to selectively hydrolyze the incorrect Thr-tRNAVal while leaving the correctly charged Val-tRNAVal intact. nih.govnih.gov
Key amino acid residues within the editing domain of Thermus thermophilus ValRS are crucial for this discrimination. Lys-270, Thr-272, and Asp-279 are responsible for recognizing the threonyl moiety, while Phe-264 interacts with the terminal adenosine (B11128) (A76) of the tRNA. nih.gov Mutations in these residues have been shown to significantly impair the editing activity of ValRS, leading to the accumulation of mischarged Thr-tRNAVal. nih.gov The universally conserved 3'-terminal adenosine of tRNAVal is essential for this editing function. acs.org
It's important to note that while the focus here is on L-amino acids, the principles of discrimination and editing by ValRS are fundamental to understanding how the translational machinery maintains fidelity, a concept that is also relevant to the handling of D-amino acids by other cellular systems.
Table 1: Key Amino Acid Residues in T. thermophilus ValRS Editing Domain
| Residue | Role in Editing | Consequence of Mutation | Reference |
| Lys-270 | Recognizes the γ-OH group of threonine | Impaired editing activity | nih.gov |
| Thr-272 | Recognizes the γ-OH group of threonine | Decreased editing activity | nih.gov |
| Asp-279 | Recognizes the γ-OH group of threonine | Impaired editing activity | nih.gov |
| Phe-264 | Interacts with the A76 adenine (B156593) ring of tRNA | Decreased editing activity | nih.gov |
| Arg-216 | Contributes to editing | Decreased editing activity | nih.gov |
D-aminoacyl-tRNA deacylase (DTD) is a crucial enzyme that plays a vital role in maintaining the fidelity of protein synthesis by preventing the incorporation of D-amino acids into nascent polypeptide chains. frontiersin.orgplos.org While aminoacyl-tRNA synthetases (aaRSs) are highly specific for their cognate L-amino acids, they can sometimes erroneously charge a tRNA with a D-amino acid. frontiersin.org This mischarging can be toxic to the cell. frontiersin.org
DTD acts as a proofreading or editing enzyme, specifically hydrolyzing the ester bond between a D-amino acid and its tRNA, thereby releasing the tRNA to be correctly charged with an L-amino acid. frontiersin.orguniprot.org This action helps to enforce the homochirality of proteins, which is essential for their proper folding and function. uniprot.org
The enzyme exhibits broad specificity for various D-aminoacyl-tRNAs, including D-tyrosyl-tRNA, D-aspartyl-tRNA, and D-tryptophanyl-tRNA. uniprot.org Interestingly, DTD from Plasmodium falciparum shows a unique side-chain-independent mode of substrate recognition, which explains its ability to act on multiple D-amino acids. pdbj.org The catalytic mechanism relies on an invariant "cross-subunit" Gly-cisPro dipeptide motif that selectively recognizes the chirality of the D-amino acid. pdbj.orgnih.gov This structural feature is key to its ability to reject L-aminoacyl-tRNAs from its active site. uniprot.orgpdbj.org
In addition to its role in D-amino acid discrimination, DTD has been shown to edit achiral glycine (B1666218) mischarged onto tRNA(Ala). nih.govnih.gov This expanded function highlights DTD's broader role in maintaining translational quality control beyond just chiral proofreading. nih.gov
Some organisms possess a variant of DTD called Animalia-specific tRNA deacylase (ATD) or DTD2. nih.govuniprot.org This variant has a relaxed substrate chirality due to a Gly-transPro motif in its active site. nih.govuniprot.org This allows it to deacylate L-alanine mischarged on tRNA(Thr), demonstrating an evolutionary adaptation for proofreading different types of misacylation. nih.govuniprot.org
Table 2: Kinetic Parameters of E. coli DTD for Various D-aminoacyl-tRNAs
| Substrate | kcat/KM (µM⁻¹sec⁻¹) | Reference |
| D-tyrosyl-tRNA(Tyr) | 6 | uniprot.org |
| D-tryptophanyl-tRNA(Trp) | 2.8 | uniprot.org |
| D-aspartyl-tRNA(Asp) | 12 | uniprot.org |
Molecular Basis of Discrimination and Editing by Valyl-tRNA Synthetase (ValRS)
Cellular Uptake and Membrane Permeability Mechanisms
The cellular uptake of small peptides like L-Valyl-L-tyrosyl-D-valine is often mediated by specific transporters. The proton-coupled oligopeptide transporter 1 (PEPT1), a member of the solute carrier (SLC) 15 family, is a key player in the intestinal absorption of di- and tripeptides. researchgate.netsolvobiotech.com PEPT1 is a high-capacity, low-affinity transporter that utilizes a proton gradient to drive the uptake of its substrates. solvobiotech.commdpi.com
The affinity of a peptide for PEPT1 is influenced by its structural features, including the amino acid composition at the N-terminus. nih.gov Studies with floxuridine (B1672851) prodrugs have shown that dipeptide promoieties can enhance affinity for PEPT1 compared to single amino acid esters. nih.gov For instance, attaching isoleucyl, phenylalanyl, or leucyl groups to glycyl floxuridine resulted in a 3- to 9-fold increase in affinity for the transporter in Caco-2 cells. nih.gov
While most di- and tripeptides with L-amino acids are substrates for PEPT1, the transporter can also interact with peptides containing D-amino acids. mdpi.com The transport process is electrogenic, meaning it is influenced by the membrane potential, and follows Michaelis-Menten kinetics. frontiersin.org The charge, hydrophobicity, size, and side-chain flexibility of the peptide all affect its interaction with and transport by PEPT1.
The transport of charged dipeptides by fish PepT1 has been shown to be affected by the position of the charged amino acid within the peptide. frontiersin.org While specific transport kinetics for this compound are not detailed in the provided context, the general principles of PEPT1-mediated transport suggest that its uptake would be influenced by the proton gradient and membrane potential, and its affinity would be determined by the specific arrangement of its amino acid residues.
Table 3: Factors Influencing PEPT1-Mediated Transport
| Factor | Description | Reference |
| Substrate Structure | N-terminal amino acid composition, charge, hydrophobicity, size, and side-chain flexibility are important. | nih.gov |
| Proton Gradient | Provides the driving force for uptake. | researchgate.netsolvobiotech.com |
| Membrane Potential | Transport is electrogenic and influenced by the electrical potential across the membrane. | frontiersin.org |
| Stereochemistry | L-isomers are generally preferred, but peptides with D-amino acids can also interact with the transporter. | mdpi.com |
Following cellular uptake, often through endocytosis, the intracellular delivery of molecules like peptides is frequently hindered by their entrapment within endosomes. mdpi.com This "endosomal escape problem" is a major barrier, as only a small fraction of the internalized molecules typically reach the cytosol to exert their biological effects. mdpi.com
Several strategies are being explored in research models to enhance endosomal escape. One approach is inspired by the mechanisms used by viruses and bacterial toxins, which have evolved to efficiently exit endosomes. mdpi.comeuropeanpharmaceuticalreview.com For example, some bacterial toxins form pores in the endosomal membrane in the acidic environment of the endosome, facilitating their release into the cytosol. mdpi.com
Another strategy involves the use of cell-penetrating peptides (CPPs) or other delivery vehicles. europeanpharmaceuticalreview.com While CPPs can promote cellular uptake, their ability to significantly enhance endosomal escape is a subject of ongoing research. mdpi.com Some studies suggest that direct translocation across the plasma membrane, rather than endocytosis followed by escape, may be a more significant pathway for CPP-mediated delivery. mdpi.com
The development of quantitative assays, such as the Split Luciferase Endosomal Escape Quantification (SLEEQ) assay, allows for the systematic analysis of endosomal escape efficiency. mdpi.com Research using such assays has led to the design of synthetic endosomal escape domains (EEDs) that can be conjugated to cargo molecules to improve their cytoplasmic delivery. nih.gov
The trafficking of nanoparticles within the endolysosomal pathway is also an area of active investigation. The balance between endocytosis and intracellular trafficking appears to be crucial for efficient cytosolic release. nih.gov Continuous internalization of nanoparticles may be necessary to saturate degradative compartments and maintain a pool of "releasing" compartments for effective endosomal escape. nih.gov
Interactions with Oligopeptide Transporters (e.g., PEPT1) and Transport Kinetics
Influence on In Vitro Protein Synthesis and Translational Regulation
The fidelity of protein synthesis is paramount for cellular function and is maintained through a series of quality control checkpoints. embopress.org The process begins with the accurate charging of tRNAs with their cognate amino acids by aminoacyl-tRNA synthetases (aaRSs). embopress.org Errors in this step, such as the misacylation of a tRNA with a non-cognate amino acid, can lead to the synthesis of faulty proteins.
Editing domains within certain aaRSs, such as ValRS, LeuRS, and IleRS, play a crucial role in correcting these errors by hydrolyzing the misacylated aminoacyl-tRNAs. nih.gov The presence of a tripeptide like this compound could potentially influence this intricate process, although specific studies on its direct effects are not detailed in the provided information.
The ribosome itself represents another layer of quality control. While ribosomes primarily utilize L-α-amino acids, studies have shown that they can, to a limited extent, incorporate D-amino acids into a polypeptide chain. nih.gov However, the presence of a D-amino acid in the peptidyl-tRNA (P) site of the ribosome can impede further elongation, suggesting a selection pressure against the use of D-amino acids in protein synthesis. nih.gov
Effects on Specific Cellular Processes in Cultured Cells (e.g., selective cell growth modulation)
The investigation of peptides containing D-amino acids in cellular systems is a growing area of research, primarily due to the unique properties these stereoisomers confer. The inclusion of a D-amino acid, such as D-valine, into a peptide sequence like this compound can fundamentally alter its biological activity and stability, presenting a potential strategy for achieving selective effects on different cell populations.
Scientific inquiry into D-amino acid-containing peptides (DAACPs) is based on the principle that their stereochemistry makes them resistant to degradation by endogenous proteases, which are typically specific to L-amino acid substrates. nih.govmdpi.com This enhanced biostability increases the peptide's effective lifetime in a cellular environment, allowing for more sustained interactions with cellular targets. mdpi.com
While specific experimental research on the effects of this compound on selective cell growth is not prominently available in published literature, general principles derived from studies on other D-amino acid-containing peptides provide a framework for its potential activity. Research has shown that the presence of D-amino acids can modulate interactions with cell membranes and receptors, which can lead to differential effects on various cell types, such as cancer cells versus healthy cells. mdpi.commdpi.com For instance, some D-peptides have been found to improve the selectivity of anticancer drugs. nih.gov The rationale is that the altered three-dimensional structure of the DAACP may lead to novel binding affinities for cellular targets that are uniquely expressed or overexpressed in pathological cells.
Studies on other D-peptides have demonstrated significant selective inhibition of cancer cell growth. For example, D-peptide inhibitors were developed to disrupt the p53-MDM2/MDMX interaction, a key pathway in cancer. In vitro, these D-peptides showed marked inhibition of human glioma cell lines, an effect not observed with their L-peptide counterparts, highlighting the potential for stereochemistry-driven selectivity. nih.gov
Table 1: Illustrative Example of D-Peptide Inhibitor Effect on Cancer Cell Viability (Note: This table presents data for a D-peptide inhibitor (DPMI-α) from a study on glioma cells to illustrate the principle of selective activity by D-amino acid-containing peptides, as direct data for this compound is not available.) nih.gov
| Cell Line | Peptide Inhibitor | Concentration (µM) | Cell Viability (%) |
| U87 Human Glioma | LPMI-α | 20 | ~100 |
| U87 Human Glioma | DPMI-α | 20 | ~50 |
This differential activity underscores the potential for peptides like this compound to act as modulators of cellular processes. The hydrophobic nature of valine and the aromatic properties of tyrosine could guide interactions with cell membranes or specific receptors, while the D-valine residue would provide proteolytic resistance and a unique structural conformation. mdpi.comnih.gov Furthermore, studies have shown that supplementing cancer cells with certain D-amino acids can alter their metabolism and reduce the levels of essential L-amino acids, thereby affecting growth, a phenomenon not observed in normal cells. mdpi.com
However, it must be emphasized that these insights are based on general principles of D-amino acid biochemistry and studies of other, unrelated peptides. Direct experimental investigation of this compound is required to determine its specific effects on cellular processes and its potential for selective cell growth modulation.
Advanced Analytical Techniques for L Valyl L Tyrosyl D Valine Research
High-Resolution Mass Spectrometry for Molecular Characterization and Purity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive molecular characterization of L-Valyl-L-tyrosyl-D-valine. Unlike nominal mass instruments, HRMS instruments (e.g., Orbitrap, FT-ICR) can measure the mass-to-charge ratio (m/z) of an ion with high precision (typically to four or more decimal places). This allows for the determination of the peptide's exact mass and the calculation of its elemental formula (C₁₉H₂₉N₃O₅), confirming its identity. nih.gov
While HRMS can confirm the elemental composition, it cannot by itself distinguish this compound from its diastereomers, such as L-Valyl-L-tyrosyl-L-valine, as they have the exact same mass. nih.govresearchgate.net For this purpose, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID) or other fragmentation methods like ultraviolet photodissociation (UVPD). nih.govfrontiersin.org The resulting fragmentation patterns can be stereospecific. Studies on tripeptide diastereomers have shown that the relative abundances of specific fragment ions, particularly the b- and y-type ions generated from cleavage of the peptide bonds, can differ significantly between isomers. nih.govrsc.org For example, the relative intensity of the y₂ or b₂ ions can vary based on the stereochemistry of the amino acid residues, allowing for differentiation. nih.gov This difference in fragmentation is attributed to the distinct three-dimensional structures of the diastereomers, which influences the stability of the precursor ions and the pathways through which they fragment.
Table 1: Key HRMS Data for this compound
| Property | Value | Technique | Significance |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₉N₃O₅ | HRMS | Confirms elemental composition. |
| Monoisotopic Mass | 379.2107 Da | HRMS | Provides exact mass for identification and purity assessment. nih.gov |
| [M+H]⁺ Ion | 380.2180 m/z | HRMS | Precursor ion for MS/MS analysis. |
| Key Fragment Ions (MS/MS) | b₂, y₂, b₁, y₁ | Tandem MS (e.g., CID, UVPD) | Relative intensities of these ions can differentiate this compound from its diastereomers. nih.govfrontiersin.org |
Chromatographic Methods for Peptide Separation and Quantitation (e.g., HPLC, UPLC)
Chromatographic techniques are essential for the separation of this compound from impurities and, crucially, from its other stereoisomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used. UPLC, which utilizes columns with smaller particle sizes (sub-2 µm), offers significantly higher resolution, sensitivity, and speed compared to conventional HPLC, making it particularly well-suited for resolving closely related peptide isomers. nih.govresearchgate.netwaters.com
For the separation of diastereomers like this compound and L-Valyl-L-tyrosyl-L-valine, standard reversed-phase chromatography may be insufficient. The separation relies on chiral recognition. This is typically achieved by using a Chiral Stationary Phase (CSP). Several types of CSPs are effective for separating amino acid and peptide enantiomers and diastereomers:
Crown Ether-Based CSPs: These phases, such as the CROWNPAK CR-I(+), can separate peptides containing D-amino acids, offering high resolution. mdpi.commdpi.com
Macrocyclic Glycopeptide CSPs: Columns based on antibiotics like teicoplanin (e.g., CHIROBIOTIC T) are versatile and can separate a wide range of peptide isomers through multiple interaction mechanisms including hydrogen bonding and ionic interactions. chromatographytoday.comsigmaaldrich.com
Peptide-Based CSPs: Stationary phases created by immobilizing peptides can also be used to resolve chiral compounds. chromatographyonline.com
The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer with additives like formic acid or trifluoroacetic acid, is optimized to achieve the best separation. nih.govnih.gov By using an appropriate CSP and optimized conditions, this compound can be baseline separated from its L-L-L diastereomer, allowing for accurate quantitation and purity assessment. rsc.orgmdpi.com
Table 2: Illustrative Chromatographic Separation of Val-Tyr-Val Diastereomers
| Compound | Hypothetical Retention Time (min) on Chiral Column | Resolution (Rs) | Notes |
|---|---|---|---|
| L-Valyl-L-tyrosyl-L-valine | 18.2 | > 6.0 | Diastereomers exhibit different retention times on a suitable Chiral Stationary Phase. mdpi.com |
| This compound | 6.2 | UPLC systems can achieve high resolution for isomeric pairs, often exceeding a resolution value of 10. nih.gov |
Note: Retention times are hypothetical, based on published separations of similar peptide diastereomers, to illustrate the principle of chiral separation. mdpi.com
Microfluidics and Biosensor Platforms for Real-Time Interaction Studies
To understand the biological function of this compound, it is crucial to study its interactions with potential molecular targets, such as receptors or enzymes, in real-time. Microfluidics and biosensor platforms, such as those based on Surface Plasmon Resonance (SPR) or Surface Acoustic Wave (SAW) technology, are powerful tools for this purpose. beilstein-journals.orgacs.org These techniques allow for the label-free analysis of binding kinetics and affinities. ki.se
In a typical SPR experiment, a potential binding partner (e.g., a protein) is immobilized on a gold sensor chip. A solution containing this compound is then flowed over the surface using a microfluidic system. acs.orgnih.gov The binding of the peptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the resonance angle of plasmon-exciting light. ki.se By monitoring the signal over time during association (peptide flowing over) and dissociation (buffer flowing over) phases, key kinetic parameters can be determined.
The advantages of these platforms include:
Real-time data: Provides dynamic information on binding events as they occur. tandfonline.comdiva-portal.org
Low sample consumption: Microfluidic channels require only microliter volumes of sample. nih.gov
High throughput: Many systems allow for the parallel analysis of multiple interactions. researchgate.net
Label-free detection: Does not require modification of the peptide with fluorescent or radioactive tags, which could alter its binding properties.
This approach would enable researchers to quantitatively compare the binding of this compound to a target with that of its L-L-L diastereomer, revealing whether the D-valine residue enhances, diminishes, or alters the interaction.
Table 3: Kinetic Parameters Measurable by Biosensor Platforms
| Parameter | Symbol | Description | Application to this compound |
|---|---|---|---|
| Association Rate Constant | kₐ (or kₒₙ) | The rate at which the peptide binds to its target. | Determines how quickly the peptide finds and interacts with its binding partner. |
| Dissociation Rate Constant | kₔ (or kₒff) | The rate at which the peptide-target complex dissociates. | Indicates the stability of the formed complex. |
| Equilibrium Dissociation Constant | Kₔ | The ratio of kₔ to kₐ (kₔ/kₐ), representing the affinity of the interaction. | A lower Kₔ value signifies a stronger binding affinity. Comparing Kₔ values for different stereoisomers reveals specificity. ki.se |
Advanced Imaging Techniques for Subcellular Localization (in vitro)
Determining where this compound localizes within a cell is key to understanding its mechanism of action. Advanced imaging techniques are used to visualize the peptide's distribution in cultured cells (in vitro). To be visualized, the peptide must first be conjugated to a fluorescent probe (fluorophore) without significantly altering its biological activity.
Confocal Laser Scanning Microscopy (CLSM) is a widely used technique that provides high-quality optical images with better resolution than conventional widefield microscopy. springernature.comspringernature.com By using a pinhole to reject out-of-focus light, CLSM can generate sharp, optical sections of a cell. springernature.com Cells incubated with the fluorescently-labeled this compound can be imaged to determine if the peptide enters the cell and where it accumulates, for example, in the cytoplasm, nucleus, or specific organelles like endosomes or mitochondria. uq.edu.auresearchgate.net Co-localization studies, using specific fluorescent markers for different organelles, can pinpoint the peptide's destination. researchgate.net
Super-Resolution Microscopy (SRM) techniques have revolutionized fluorescence imaging by breaking the diffraction limit of light (~250 nm), enabling visualization at the nanoscale. biologists.comnih.gov This allows for a much more precise determination of the peptide's location. Key SRM methods applicable to this research include:
Stimulated Emission Depletion (STED) Microscopy: This technique uses a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function and increasing resolution to ~35-50 nm. mdpi.com It can reveal if a peptide is associated with the membrane of an organelle versus its lumen. mdpi.com
Single-Molecule Localization Microscopy (SMLM): Techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) rely on the sequential activation and imaging of individual fluorescent molecules. biologists.com A related technique, Peptide-PAINT (Point Accumulation for Imaging in Nanoscale Topography), uses the transient binding of a fluorescently-labeled peptide to its target to generate the "blinking" needed for super-resolution reconstruction, offering resolutions of <50 nm. acs.orgresearchgate.net These methods could potentially visualize the peptide interacting with individual protein complexes or cytoskeletal filaments.
Table 4: Comparison of Imaging Techniques for Peptide Localization
| Technique | Typical Resolution | Key Advantage | Application for this compound |
|---|---|---|---|
| Confocal Microscopy | ~250 nm | Excellent for optical sectioning and 3D reconstruction of general peptide distribution. springernature.com | Provides an overall view of cellular uptake and accumulation in major compartments (e.g., endosomes). uq.edu.au |
| STED Microscopy | 35 - 70 nm | Provides super-resolution images with direct laser scanning. | Can distinguish between the membrane and lumen of an organelle, clarifying the peptide's precise location. mdpi.com |
| Peptide-PAINT (SMLM) | < 50 nm | Achieves very high resolution by localizing single molecules; suitable for live-cell imaging. biologists.comnih.gov | Can potentially visualize interactions with specific nanoscale structures or protein clusters within the cell. acs.orgresearchgate.net |
Computational Modeling and Simulation of L Valyl L Tyrosyl D Valine
Molecular Dynamics (MD) Simulations for Conformational Ensemble Analysis
Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For L-Valyl-L-tyrosyl-D-valine, MD simulations can reveal its conformational landscape, showing how the peptide folds and flexes in different environments, such as in an aqueous solution. scienceopen.com The simulation tracks the trajectory of each atom based on a force field, which describes the potential energy of the system.
The presence of a D-valine residue introduces a significant structural perturbation compared to its all-L-amino acid counterpart. MD simulations can elucidate the impact of this stereochemical change on the peptide's backbone and side-chain orientations. The analysis of the simulation trajectory can provide information on the peptide's stability, flexibility, and the predominant shapes it adopts. frontiersin.org Key parameters derived from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and Radius of Gyration (Rg) to measure its compactness. frontiersin.org
Cluster analysis of the MD trajectory can group similar conformations together, identifying the most populated and thus energetically favorable structural states of the peptide. frontiersin.org This conformational ensemble is critical for understanding how this compound might interact with biological targets. For instance, simulations can show how the peptide's shape changes upon binding to a receptor, a process known as induced fit. scienceopen.com
Table 1: Illustrative MD Simulation Parameters for Peptide Conformational Stability Analysis This table represents typical data obtained from an MD simulation to assess the stability of a peptide like this compound in a simulated aqueous environment.
| Parameter | Value | Interpretation |
| Simulation Time | 200 ns | The total duration of the simulation. |
| RMSD (Backbone) | ~0.2 nm | A low and stable RMSD value after an initial equilibration period suggests the peptide has reached a stable conformation. frontiersin.org |
| Average Rg | ~16.7 Å | Indicates the overall compactness of the peptide during the simulation. frontiersin.org |
| Prominent Clusters | 4 | The number of distinct, representative conformations adopted by the peptide during the simulation. frontiersin.org |
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Elucidating Reaction Mechanisms
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed to study chemical reactions in large molecular systems like enzymes. mpg.deresearchgate.net In this approach, the chemically active part of the system, such as the peptide bond undergoing cleavage or formation, is treated with high-accuracy quantum mechanics (QM). The rest of the system, including the solvent and non-reacting parts of the peptide or an interacting enzyme, is described by a less computationally expensive molecular mechanics (MM) force field. researchgate.net
For this compound, QM/MM calculations are ideal for investigating potential reaction mechanisms, such as its enzymatic degradation or modification. For example, if the peptide were a substrate for a protease, the active site of the enzyme and the scissile peptide bond of the substrate would constitute the QM region. QM/MM can map the entire reaction pathway, identifying transition states and calculating activation energy barriers. nih.gov This provides a detailed understanding of the catalytic process at an electronic level. rsc.org
The methodology involves setting up a model where the boundary between the QM and MM regions is carefully defined, often using "link atoms" to saturate the valency of the QM region where a covalent bond is broken. mpg.de Calculations can reveal how specific amino acid residues in an enzyme's active site contribute to catalysis through electronic and steric effects. rsc.org
Table 2: Example of QM/MM Energy Profile for a Hypothetical Enzymatic Reaction This table illustrates the kind of energy data that QM/MM calculations could provide for the theoretical cleavage of a peptide bond in this compound by an enzyme.
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactant Complex (RC) | 0.0 | The initial state with the peptide bound to the enzyme's active site. nih.gov |
| 2 | Transition State (TS) | +17.6 | The highest energy point on the reaction coordinate, representing the activation barrier. nih.gov |
| 3 | Intermediate (IM) | -5.0 | A transient, stabilized species formed during the reaction. nih.gov |
| 4 | Product Complex (PC) | -15.2 | The final state with the cleaved peptide products still in the active site. nih.gov |
Homology Modeling and Molecular Docking for Predicting Enzyme-Substrate Interactions
When the experimental 3D structure of a protein target that might interact with this compound is unavailable, homology modeling can be used to build a reliable theoretical model. nih.gov This technique constructs an atomic-resolution model of the "target" protein based on its amino acid sequence and an experimentally determined 3D structure of a related homologous protein (the "template"). sld.cu The quality of the resulting model is crucial for subsequent analyses like molecular docking. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second (the receptor, e.g., an enzyme or transporter) to form a stable complex. nih.gov Docking algorithms explore various possible binding poses of the peptide within the active or binding site of the protein, evaluating each pose with a scoring function that estimates the binding affinity. mdpi.com
These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the peptide-protein complex. mdpi.com For this compound, docking could reveal how the D-valine residue influences binding specificity and affinity compared to an all-L peptide. The results can guide the experimental characterization of enzyme-substrate relationships and help rationalize structure-activity relationship (SAR) data. nih.govnih.gov
De Novo Peptide Design and Virtual Screening Methodologies
De novo design involves the creation of novel peptide sequences with desired structures and functions from scratch, rather than by modifying existing ones. escholarship.org Computational methods for de novo design can be used to create peptides like this compound, which incorporate non-canonical building blocks such as D-amino acids. bakerlab.org The inclusion of D-amino acids significantly expands the accessible chemical and structural space, allowing the design of peptides with shapes and properties not commonly found in nature. bakerlab.org These peptides often exhibit enhanced stability against degradation by proteases. arxiv.org
Virtual screening is a computational technique used to search large libraries of small molecules or peptides to identify those that are most likely to bind to a drug target. nih.gov If one were searching for peptides with similar properties to this compound, a virtual library could be screened against a specific protein target. als-journal.com A common approach is structure-based virtual screening, which uses docking to evaluate a large number of compounds. nih.gov A "mirror-image" virtual screening approach could also be employed, where a library of L-peptides is screened against a D-protein target to identify D-peptide binders for the corresponding L-protein target. mdpi.com
Table 3: Illustrative Results from a Virtual Screening Campaign This table shows a hypothetical outcome of a virtual screening process to identify tripeptides that bind to a target protein, with scores indicating binding potential.
| Peptide ID | Sequence | Docking Score (kcal/mol) | Key Interacting Residues |
| ZINC71788314 | D-Tyr-Val-NH2 | -8.59 | His291, Tyr139 |
| Lead-1 | D-Tyr-L-Val-L-Val-OBz | -9.21 | His291, Ile294, Gln115 |
| Lead-2 | L-Tyr-D-Val-L-Trp-OBz | -8.95 | His291, Val118, Tyr312 |
| Target Analog | L-Val-L-Tyr-D-Val | -8.75 | His291, Tyr139, Ile294 |
Table data is illustrative, based on methodologies described in reference mdpi.com.
Predictive Modeling of Peptide Stability and Recognition Profiles
Computational models can predict the stability of peptides under various conditions. The presence of a D-amino acid, like in this compound, is known to significantly increase resistance to enzymatic degradation. nih.gov Predictive models can quantify this effect by calculating the half-life of the peptide in simulated biological media, such as in the presence of specific proteases or in cell homogenates. mdpi.com For instance, studies on floxuridine (B1672851) prodrugs showed that derivatives with D-valine were 3- to 243-fold more stable than their L-valine counterparts. nih.gov
Molecular recognition profiles describe the specific interactions a peptide makes with a binding partner. Computational methods can predict these profiles by analyzing non-covalent interactions like hydrogen bonds and salt bridges in a docked complex. nih.gov The pattern of these interactions determines the specificity of binding. For this compound, models can predict how the stereochemistry of the D-valine residue either facilitates or hinders interactions within a binding pocket, thereby influencing its recognition by specific enzymes or receptors. uab.edu The hydrophobicity and charge distribution across the peptide, which can be calculated in silico, are also key determinants of its stability and recognition. sld.cuacs.org
Table 4: Predicted Stability of Related Peptides in Biological Media This table provides examples of stability data for peptides containing L- and D-amino acids, illustrating the type of predictive information that can be generated for this compound.
| Compound | Medium | Half-life (t1/2) in min | Reference |
| 5'-l-valyl-gemcitabine | Cytidine (B196190) Deaminase | > 120 | mdpi.com |
| 5'-d-valyl-gemcitabine | Cytidine Deaminase | > 120 | mdpi.com |
| 5'-l-phenylalanyl-l-tyrosyl-gemcitabine | Cytidine Deaminase | > 120 | mdpi.com |
| 5′-O-L-valyl-floxuridine | Caco-2 cell homogenate | 1.8 ± 0.1 | nih.gov |
| 5′-O-D-valyl-floxuridine | Caco-2 cell homogenate | 26.1 ± 1.1 | nih.gov |
| 5′-O-L-phenylalanyl-L-tyrosyl-floxuridine | Caco-2 cell homogenate | 10.6 ± 0.6 | nih.gov |
Future Research Directions and Perspectives
Exploration of Novel Bioactive L-Valyl-L-tyrosyl-D-valine Analogues and their Mechanistic Characterization
A primary avenue of future research involves the design and synthesis of novel analogues of this compound to explore and enhance potential bioactive properties. The inclusion of a D-amino acid is known to confer resistance to proteolytic degradation, a desirable trait for therapeutic peptides. formulationbio.comnih.gov Analogue design can systematically modify the peptide's structure to optimize attributes such as target affinity, stability, and specificity.
Key strategies for generating analogues would include:
Amino Acid Substitution: Replacing the L-valine or L-tyrosine residues with other natural or unnatural amino acids to probe structure-activity relationships (SAR). For instance, substituting L-tyrosine with other aromatic amino acids like phenylalanine or tryptophan could modulate receptor binding interactions.
Backbone Modification: Introducing modifications to the peptide backbone, such as N-methylation or the incorporation of aza-amino acids, can further enhance stability and influence conformation. mdpi.com
Terminal Modifications: Capping the N-terminus (e.g., with an acetyl group) or the C-terminus (e.g., as an amide) can neutralize charges and increase metabolic stability, mimicking modifications seen in naturally occurring bioactive peptides. acs.org
Mechanistic characterization of these novel analogues is crucial. This would involve a suite of in vitro and cell-based assays to determine their biological targets and modes of action. Techniques such as competitive binding assays, enzyme inhibition kinetics, and cell signaling pathway analysis would be employed to elucidate how structural changes impact biological function.
Table 1: Potential Analogues of this compound and Rationale for Investigation
| Analogue Modification | Example Sequence | Scientific Rationale | Potential Impact |
|---|---|---|---|
| Substitution of Aromatic Residue | L-Valyl-L-phenylalanyl-D-valine | Investigate the role of the tyrosine hydroxyl group in target binding. | Altered receptor affinity and specificity. |
| Substitution of N-terminal Residue | L-Leucyl-L-tyrosyl-D-valine | Explore the influence of side-chain hydrophobicity on activity. | Modified membrane permeability or hydrophobic interactions. |
| Introduction of a Basic Residue | L-Lysyl-L-tyrosyl-D-valine | Introduce a positive charge to potentially interact with negatively charged binding pockets. | Altered solubility and electrostatic interactions. |
| C-terminal Amidation | L-Valyl-L-tyrosyl-D-valinamide | Increase resistance to carboxypeptidases and mimic native peptide structures. acs.org | Enhanced biological half-life and stability. |
Integration of Advanced Synthetic Methodologies with High-Throughput Screening
The exploration of a vast chemical space of this compound analogues necessitates the integration of advanced synthetic methods with high-throughput screening (HTS) platforms. Traditional peptide synthesis can be laborious, but modern techniques enable the rapid generation of large peptide libraries.
Advanced synthetic methodologies suitable for this purpose include:
Solid-Phase Peptide Synthesis (SPPS): The cornerstone of modern peptide synthesis, allowing for the efficient and automated assembly of peptide chains on a solid resin support. formulationbio.com
Chemo-Enzymatic Peptide Synthesis (CEPS): This hybrid approach combines the flexibility of chemical synthesis with the high specificity of enzymatic catalysis, which can be particularly useful for incorporating D-amino acids. formulationbio.comasm.org
Mirror-Image Phage Display: An innovative technique for discovering D-peptides that bind to a specific biological target. nih.govacs.org
By coupling these synthetic strategies with HTS, vast libraries of analogues can be rapidly assessed for desired biological activities. chemdiv.com For example, a library of tripeptides based on the L-Val-L-Tyr-D-Val scaffold could be screened against a panel of cancer cell lines or a specific enzyme target. plos.orgnih.gov This integrated workflow accelerates the discovery of lead compounds by efficiently navigating the complex sequence-to-function landscape of peptide materials. arxiv.org
Table 2: Workflow for Integrated Peptide Synthesis and High-Throughput Screening
| Step | Methodology | Objective |
|---|---|---|
| 1. Library Design | Computational modeling and SAR analysis. | Define a diverse set of this compound analogues. |
| 2. Library Synthesis | Automated parallel Solid-Phase Peptide Synthesis (SPPS). | Rapidly generate hundreds to thousands of distinct peptide analogues. |
| 3. Primary Screening | High-Throughput Screening (HTS) assays (e.g., fluorescence, luminescence). | Identify initial "hit" compounds with desired biological activity from the library. chemdiv.com |
| 4. Hit Confirmation & Secondary Screening | Dose-response assays and orthogonal biological tests. | Confirm the activity and selectivity of primary hits. |
| 5. Lead Optimization | Iterative synthesis of focused analogue libraries and detailed mechanistic studies. | Improve the potency, selectivity, and drug-like properties of confirmed hits. |
Development of Innovative Analytical Platforms for Comprehensive Peptide Characterization
As novel analogues of this compound are synthesized and tested, robust analytical methods are essential for their comprehensive characterization. The presence of a D-amino acid makes stereochemical verification a critical step, as routine methods may not distinguish between stereoisomers. nih.gov
Innovative analytical platforms will be crucial for confirming identity, purity, structure, and stability. Key techniques include:
Mass Spectrometry (MS): The gold standard for determining molecular weight and confirming the amino acid sequence. resolvemass.caresolvemass.ca Tandem MS (MS/MS) is particularly powerful for sequencing.
High-Performance Liquid Chromatography (HPLC): Essential for assessing the purity of a synthesized peptide and detecting impurities. resolvemass.caijsra.net Chiral chromatography methods are necessary to separate and quantify diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the three-dimensional structure and conformation of the peptide in solution. resolvemass.caintertek.com
Circular Dichroism (CD) Spectroscopy: A rapid method for analyzing the secondary structure of peptides (e.g., α-helix, β-sheet content) and assessing conformational changes. resolvemass.caijsra.net
Amino Acid Analysis (AAA): Used to determine the amino acid composition and accurately quantify the peptide content. resolvemass.cajpt.com
The integration of these techniques, for example in hyphenated systems like Liquid Chromatography-Mass Spectrometry (LC-MS), provides a powerful platform for complete peptide characterization, ensuring that biological data is correlated with a well-defined chemical entity. intertek.com
Table 3: Advanced Analytical Techniques for D-Amino Acid-Containing Peptide Characterization
| Technique | Principle | Information Provided | Relevance for this compound |
|---|---|---|---|
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. ijsra.net | Molecular weight confirmation, amino acid sequence. resolvemass.ca | Confirms the correct synthesis and mass of the tripeptide. |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation and quantification of stereoisomers. | Verifies the presence and purity of the D-valine configuration. |
| 2D NMR Spectroscopy | Measures nuclear spin properties in a magnetic field. intertek.com | 3D structure, conformation, intramolecular interactions. | Elucidates the structural impact of the D-valine residue. |
| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. ijsra.net | Secondary structure content and conformational stability. | Assesses how modifications to the peptide affect its overall fold. |
Broader Implications of D-Amino Acid Containing Peptides in Fundamental Chemical Biology
Research into this compound and its analogues contributes to the broader understanding of D-amino acid-containing peptides (DAACPs) in chemical biology. While L-amino acids are the canonical building blocks of proteins, nature utilizes D-amino acids to achieve specific functional outcomes. tandfonline.com DAACPs have been identified in a wide range of organisms, from bacteria to mammals, where they function as toxins, hormones, and neuropeptides. nih.govnih.gov
The study of synthetic DAACPs like this compound has several key implications:
Enhanced Proteolytic Stability: The primary advantage of incorporating D-amino acids is the increased resistance to degradation by proteases, which typically recognize only L-amino acid substrates. formulationbio.comacs.org This property is highly attractive for the development of peptide-based therapeutics with improved pharmacokinetic profiles.
Novel Structural Paradigms: The unique stereochemistry of D-amino acids allows peptides to adopt novel three-dimensional structures and folds that are inaccessible to all-L peptides. nih.gov This expands the structural diversity available for designing molecules with new functions.
Probing Biological Systems: Synthetic DAACPs can be used as tools to probe biological systems. Their stability makes them excellent candidates for inhibitors or modulators of protein-protein interactions. nih.gov
Understanding the biosynthesis, structure, and function of DAACPs remains a fascinating frontier in biochemistry. nih.govresearchgate.net The continued exploration of model compounds such as this compound will undoubtedly provide valuable insights into this intriguing class of molecules.
Table 4: Comparative Properties of All-L-Peptides vs. D-Amino Acid-Containing Peptides (DAACPs)
| Property | All-L-Peptides | D-Amino Acid-Containing Peptides (DAACPs) |
|---|---|---|
| Proteolytic Stability | Generally susceptible to degradation by proteases. | Generally resistant to degradation by proteases. |
| Immunogenicity | Can be immunogenic. acs.org | Often less or non-immunogenic. acs.org |
| Structural Diversity | Limited to conformations accessible by L-amino acids. | Access to novel tertiary structures and folds. nih.gov |
| Biological Synthesis | Ribosomal synthesis. | Non-ribosomal peptide synthesis or post-translational modification. tandfonline.com |
Q & A
Q. What experimental methodologies are recommended for synthesizing L-Valyl-L-tyrosyl-D-valine with high stereochemical purity?
Synthesis of this tripeptide requires strict control over chirality and coupling efficiency. A stepwise solid-phase peptide synthesis (SPPS) approach is commonly employed, utilizing Fmoc/t-Bu protection strategies . Key steps include:
- Coupling Reagents : HOBt/DIC or PyBOP for minimizing racemization.
- Chirality Control : Use pre-activated D-valine derivatives to ensure correct stereochemistry at the D-configuration site.
- Purification : Reverse-phase HPLC with C18 columns (gradient: 0.1% TFA in water/acetonitrile) to isolate the target peptide .
Data Table 1: Example SPPS Protocol
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Fmoc-L-Tyr(t-Bu)-OH | Tyrosine residue incorporation |
| 2 | 20% piperidine/DMF | Fmoc deprotection |
| 3 | D-Valine-OH (pre-activated) | D-configuration coupling |
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of analytical techniques:
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., calculated m/z 423.2 for [M+H]+) .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify backbone connectivity and stereochemistry. Key signals: L-Tyr aromatic protons (δ 6.7–7.2 ppm), D-Val methyl groups (δ 0.8–1.2 ppm) .
- X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in dipeptide analogs .
Q. What are the stability considerations for this compound under laboratory storage conditions?
The peptide is prone to hydrolysis and oxidation due to its tyrosine and valine residues. Recommended storage:
- Temperature : -20°C in lyophilized form.
- Solvent : Reconstitute in degassed PBS (pH 7.4) for short-term use.
- Decomposition Risks : Exposure to light or elevated temperatures (>25°C) may yield harmful byproducts (e.g., nitrogen oxides) .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound in in vitro vs. in vivo models be resolved?
Discrepancies often arise from differences in bioavailability or enzymatic degradation. Methodological strategies include:
Q. What experimental designs are optimal for studying the peptide’s interaction with biological targets (e.g., receptors)?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) using immobilized target proteins.
- Circular Dichroism (CD) : Monitor conformational changes upon binding (e.g., α-helix stabilization) .
- Mutagenesis Studies : Replace D-valine with L-valine to isolate stereospecific effects on binding .
Q. How should researchers address contradictions in reported thermodynamic parameters for peptide folding?
Conflicting data (e.g., ΔG values) may stem from solvent polarity or pH variations. Mitigation steps:
- Standardized Buffers : Use consistent buffer systems (e.g., 20 mM phosphate, pH 6.8).
- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes under controlled conditions.
- Replicate Studies : Cross-validate results across independent labs to rule out instrumentation bias .
Methodological Challenges and Solutions
Q. What strategies improve yield in large-scale synthesis without compromising stereochemical purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
